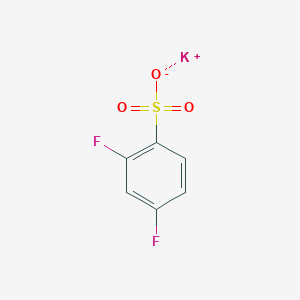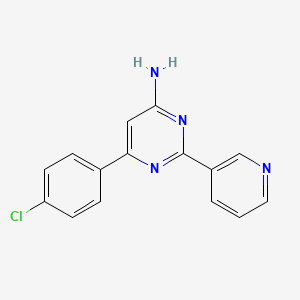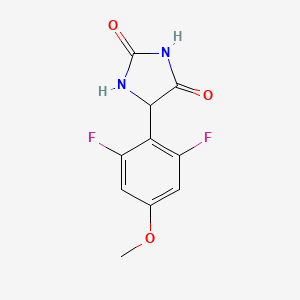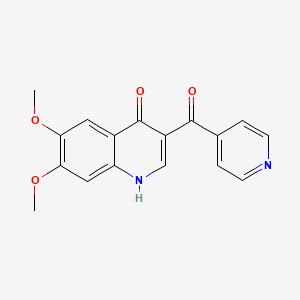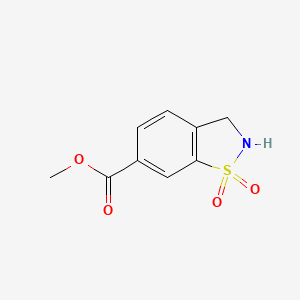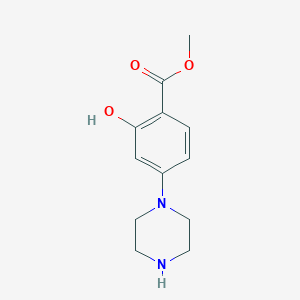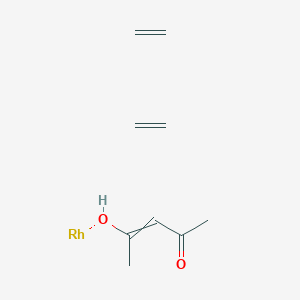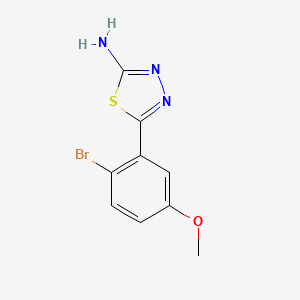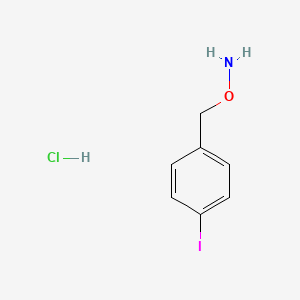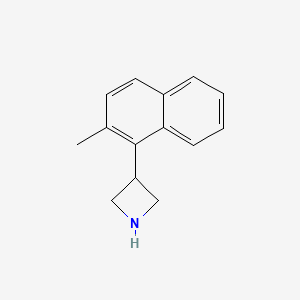
3-(2-Methyl-1-naphthyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1-naphthyl)azetidine is a compound belonging to the azetidine class of heterocyclic organic compounds Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical properties due to their ring strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-naphthyl)azetidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1-naphthylamine with an appropriate azetidine precursor under controlled conditions. For instance, the reaction of 2-methyl-1-naphthylamine with azetidin-3-one in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反応の分析
Types of Reactions
3-(2-Methyl-1-naphthyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups
科学的研究の応用
3-(2-Methyl-1-naphthyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methyl-1-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can be triggered under appropriate conditions . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
2-Methylazetidine: A similar compound with a methyl group attached to the azetidine ring.
1-Naphthylazetidine: A compound with a naphthyl group attached to the azetidine ring
Uniqueness
3-(2-Methyl-1-naphthyl)azetidine is unique due to the presence of both a 2-methyl and a 1-naphthyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
3-(2-methylnaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-11-4-2-3-5-13(11)14(10)12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |
InChIキー |
CBJRPORAFJDGKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
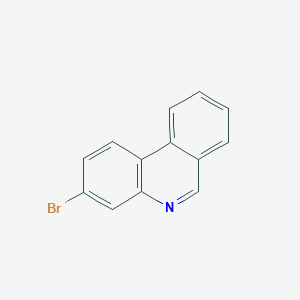
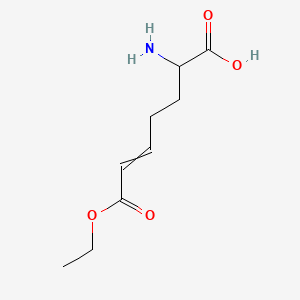
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)
